molecular formula C11H14FN B12079583 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine

1-[(2-Fluoro-5-methylphenyl)methyl]azetidine

Cat. No.: B12079583
M. Wt: 179.23 g/mol
InChI Key: BTMNXMSYJJRPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluoro-5-methylphenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluoro and methyl substituent on the phenyl ring, which is attached to the azetidine ring via a methylene bridge. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine typically involves the reaction of 2-fluoro-5-methylbenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the fluoro or methyl group can be replaced by other substituents using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines with different functional groups.

Scientific Research Applications

1-[(2-Fluoro-5-methylphenyl)methyl]azetidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-Fluoro-5-methylphenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The azetidine ring can also contribute to the compound’s overall stability and reactivity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

1-[(2-Fluoro-5-methylphenyl)methyl]azetidine can be compared with other similar compounds, such as:

    1-[(2-Fluorophenyl)methyl]azetidine: Lacks the methyl substituent on the phenyl ring, which can affect its chemical reactivity and biological activity.

    1-[(2-Methylphenyl)methyl]azetidine: Lacks the fluoro substituent on the phenyl ring, which can influence its binding affinity and selectivity.

    1-[(2-Chloro-5-methylphenyl)methyl]azetidine: Contains a chloro substituent instead of a fluoro substituent, which can alter its chemical properties and interactions with molecular targets.

The unique combination of fluoro and methyl substituents in this compound makes it distinct from these similar compounds, potentially offering different chemical and biological properties.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-[(2-fluoro-5-methylphenyl)methyl]azetidine

InChI

InChI=1S/C11H14FN/c1-9-3-4-11(12)10(7-9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3

InChI Key

BTMNXMSYJJRPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)CN2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.